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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755

For Researchers, Scientists, and Drug Development Professionals

LY2228820 (Ralimetinib) is a potent, ATP-competitive small molecule inhibitor primarily
targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Its high selectivity and oral
bioavailability have made it a subject of significant interest in oncology and inflammation
research. This guide provides a comparative analysis of LY2228820's cross-reactivity with
other kinases, supported by experimental data, to offer a comprehensive understanding of its
specificity and potential off-target effects.

Quantitative Kinase Inhibition Profile

LY2228820 demonstrates high potency and selectivity for the a and 3 isoforms of p38 MAPK.
Extensive kinase profiling has revealed a favorable selectivity profile against a broad range of
other kinases. Recent studies, however, have indicated that some of the anticancer effects of
LY2228820 may be attributable to its interaction with the Epidermal Growth Factor Receptor
(EGFR), albeit at a lower potency than its primary targets.
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Target Kinase IC50 (nM) Selectivity vs. p38a  Reference

Primary Targets

p38a MAPK 5.3 - [1][2][3]

0388 MAPK 30 1.7x less selective 1212
than p38a

MAPK Family Cross-

Reactivity

p385 MAPK >5300 >1000-fold [1]

p38y MAPK >5300 >1000-fold [1]

JNK1 >265 >50-fold [1]

INK2 ~353 ~15-fold [1]

INK3 ~159 ~30-fold [1]

ERK1 >5300 >1000-fold [1]

ERK2 >5300 >1000-fold [1]

Key Off-Target Kinase

EGFR

Significantly less

potent than p38a/3

Lower potency, but
therapeutically

relevant

[4]

General Selectivity

178 Other Kinases

>1000-fold for the

majority

[1]

Note: A comprehensive screening of LY2228820 against a panel of 178 kinases demonstrated

over 1,000-fold selectivity for p38a MAPK against the vast majority of these kinases.[1] While

the complete dataset from supplementary materials was not directly accessible, the primary

publication affirms this high degree of selectivity.

Signaling Pathway Inhibition
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The following diagrams illustrate the primary intended signaling pathway of LY2228820 via p38
MAPK inhibition and its recently identified off-target effects on the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LY2228820: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7881755#cross-reactivity-of-ly2228820-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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